molecular formula C19H26N4O4S B2484849 ethyl 3-ethyl-5-((4-(p-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1322789-35-4

ethyl 3-ethyl-5-((4-(p-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2484849
CAS No.: 1322789-35-4
M. Wt: 406.5
InChI Key: JADGECPRDPVPJY-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-5-((4-(p-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, including an ethyl group, a p-tolyl group, and a piperazine moiety. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethyl-5-((4-(p-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions. This step forms the core pyrazole structure.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where the sulfonyl-pyrazole intermediate reacts with p-tolylpiperazine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-5-((4-(p-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, where nucleophiles can replace the p-tolyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 3-ethyl-5-((4-(p-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including neurodegenerative disorders and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-5-((4-(p-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

    Pathways Involved: The compound can affect various cellular pathways, including the NF-kB pathway, which is involved in inflammation and immune response, and the apoptotic pathway, which regulates cell death.

Comparison with Similar Compounds

Ethyl 3-ethyl-5-((4-(p-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as ethyl 4-(4-methoxyphenyl)-6-methyl-2-(4-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate and [1,2,4]triazolo[4,3-a]quinoxaline derivatives share structural similarities.

    Uniqueness: The presence of the sulfonyl group and the specific arrangement of functional groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 5-ethyl-3-[4-(4-methylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-4-16-17(19(24)27-5-2)18(21-20-16)28(25,26)23-12-10-22(11-13-23)15-8-6-14(3)7-9-15/h6-9H,4-5,10-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADGECPRDPVPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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